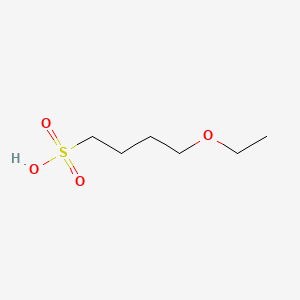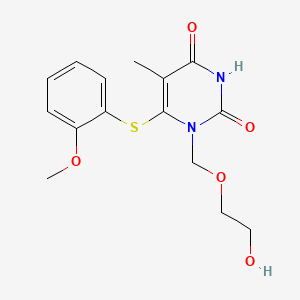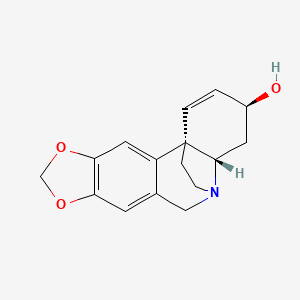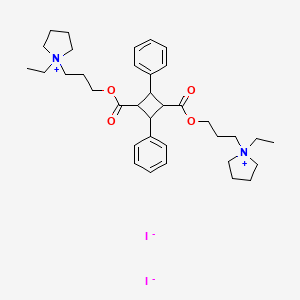
4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine is a complex organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes an amino group, an aminocarbonyl group, and a dihydroxypropyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrrolo[2,3-d]pyrimidine core, followed by the introduction of amino and aminocarbonyl groups through nucleophilic substitution reactions. The dihydroxypropyl side chain can be introduced via a subsequent reaction involving epoxide opening or similar mechanisms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Applications De Recherche Scientifique
4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-iodopyrrolo[2,3-d]pyrimidine: This compound has a similar pyrrolopyrimidine core but with an iodine atom instead of the dihydroxypropyl side chain.
4-Amino-5-bromopyrrolo[2,3-d]pyrimidine: Similar to the above compound but with a bromine atom.
Uniqueness
4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine is unique due to its specific functional groups and side chains, which confer distinct chemical and biological properties. Its dihydroxypropyl side chain, in particular, provides additional sites for hydrogen bonding and interaction with biological molecules, enhancing its potential as a therapeutic agent.
Propriétés
Numéro CAS |
127945-96-4 |
|---|---|
Formule moléculaire |
C10H13N5O3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H13N5O3/c11-8-7-6(9(12)18)2-15(1-5(17)3-16)10(7)14-4-13-8/h2,4-5,16-17H,1,3H2,(H2,12,18)(H2,11,13,14) |
Clé InChI |
WTFLMJBAECXDFR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(N=CN=C2N1CC(CO)O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12792246.png)





![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)
